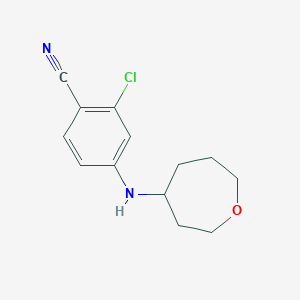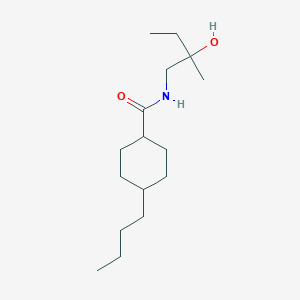
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, also known as HMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMBT is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is not fully understood. However, it is believed that N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide inhibits protein-protein interactions by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting with each other, which can lead to changes in various biological processes.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in lab experiments is its specificity for inhibiting protein-protein interactions. This specificity can help researchers better understand the role of specific proteins in various biological processes. However, one limitation of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is that it may not be effective in inhibiting all protein-protein interactions. Additionally, the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide may have unintended effects on other biological processes, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in scientific research. One potential direction is the development of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies for various diseases, such as cancer and neurodegenerative diseases. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide could be used to study the role of specific proteins in various biological processes, which could lead to the development of new treatments for various diseases. Finally, further research is needed to better understand the mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, which could lead to the development of more effective N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies.
合成法
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide can be synthesized using a two-step process. The first step involves the synthesis of 2-amino-5-methylthiazole, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methylthiazol-2-yl)acetamide. The resulting compound is then reacted with potassium thiocyanate to produce N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide.
科学的研究の応用
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to inhibit the interaction between two proteins, which can help researchers better understand the role of these proteins in various biological processes.
特性
IUPAC Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-8(2,13)5-9-7(12)6-4-10-11-14-6/h4,13H,3,5H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVEYVVHBDKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=CN=NS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)


![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)